molecular formula C27H50O6 B1588366 Trioctanoin-carboxyls-13C3 CAS No. 65402-55-3

Trioctanoin-carboxyls-13C3

Cat. No. B1588366
CAS RN: 65402-55-3
M. Wt: 473.7 g/mol
InChI Key: VLPFTAMPNXLGLX-UTXJEHKQSA-N
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Description

Trioctanoin-carboxyls-13C3 is a carbon-13 labeled form of trioctanoin (or tricaprylin), which is a triglyceride. It plays important roles in research related to Alzheimer’s disease and epilepsy. As a plant metabolite, it is used as an anticonvulsant and is investigated for pharmaceutical and clinical research .

Synthesis Analysis

Trioctanoin-carboxyls-13C3 can be synthesized using a diastereoselective total synthetic strategy. This approach allows the introduction of three 13C labels in two steps by ortho-toluate anion chemistry, resulting in a mass difference of 3 Da. Additionally, a stable isotopically labeled form of dihydrocitrinone (the main urinary metabolite of citrinin) can be synthesized from labeled citrinin .

Molecular Structure Analysis

Trioctanoin-carboxyls-13C3 has the linear formula: [CH3(CH2)613CO2CH2]2CHO213C(CH2)6CH3. It is a triglyceride composed of three octanoic acid (caprylic acid) moieties esterified to a glycerol backbone .

Chemical Reactions Analysis

Trioctanoin-carboxyls-13C3 does not undergo specific chemical reactions unique to its labeled form. Its behavior is similar to that of natural trioctanoin, participating in lipid metabolism and serving as an energy source .

Scientific Research Applications

Utilization in Neonatal Nutrition

Trioctanoin-carboxyls-13C3, primarily as a part of medium-chain triglycerides (MCT), has been extensively studied in the context of neonatal nutrition. Research demonstrates that MCTs are beneficial in the enteral and parenteral nutrition of newborn infants due to their high energetic level. Notably, MCTs exhibit oxidation rates approximately twice as high as those of long-chain triglycerides (LCT), indicating their suitability for newborn infant nutrition. Furthermore, the oxidation of MCTs is influenced by the simultaneous carbohydrate supply, with a noted dependency on the carbohydrate intake (Knoblach et al., 1988; Paust et al., 1986; Paust et al., 1987) (Knoblach et al., 1988) (Paust et al., 1986) (Paust et al., 1987).

Fat Malabsorption and Digestive Health

Trioctanoin-carboxyls-13C3 has also been used to study fat malabsorption in children. Through the use of noninvasive 13C-labeled breath tests, it's possible to detect and differentiate the causes of fat malabsorption. The trioctanoin breath test has shown effectiveness in the detection of pancreatic insufficiency and the quantitative study of intraluminal lipolysis (Watkins et al., 1982; Murphy et al., 1990; McClean et al., 1993) (Watkins et al., 1982) (Murphy et al., 1990) (McClean et al., 1993).

Metabolic Studies in Adults

In adults, trioctanoin-carboxyls-13C3 has been utilized to compare the metabolism of MCTs and LCTs. The findings reveal that MCTs, including trioctanoin, have a higher and more rapid oxidation rate than LCTs after both oral and parenteral administration, underscoring their metabolic differences and potential utility in nutritional applications (Metges & Wolfram, 1991) (Metges & Wolfram, 1991).

Absorption and Metabolic Modeling

The absorption of trioctanoin has been studied in relation to the influence of luminal factors such as bile and pancreatic juice. These studies highlight the complexity of lipid metabolism and the importance of various physiological factors in the effective absorption and utilization of dietary fats like trioctanoin (Valdivieso & Schwabe, 1965; Rodriguez et al., 1986) (Valdivieso & Schwabe, 1965) (Rodriguez et al., 1986).

Safety And Hazards

Trioctanoin-carboxyls-13C3 is not classified as hazardous according to the European classification (1272/2008). Ingestion of large amounts may cause nausea and vomiting .

Future Directions

Research on trioctanoin-carboxyls-13C3 should continue to explore its applications in Alzheimer’s disease, epilepsy, and lipid metabolism. Investigating its potential therapeutic effects and safety profiles will be crucial for future developments .

properties

IUPAC Name

2,3-di((113C)octanoyloxy)propyl (113C)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFTAMPNXLGLX-UTXJEHKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433305
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctanoin-carboxyls-13C3

CAS RN

65402-55-3
Record name Tricaprylin, C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioctanoin-carboxyls-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICAPRYLIN, C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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